1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-2-15-12-21-19(22-13-15)23-10-8-16(9-11-23)24-14-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLCELUUSHGZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine and Pyrimidine Intermediates
The synthesis begins with the preparation of the 5-ethylpyrimidin-2-yl-piperidine intermediate. Pyrimidine rings are typically synthesized via condensation reactions between amidines and 1,3-dicarbonyl compounds. For example, ethyl acetoacetate reacts with guanidine derivatives under alkaline conditions to form the pyrimidine core, followed by ethylation at the 5-position using ethyl halides. Concurrently, the piperidine ring is constructed via cyclization of pentane-1,5-diamine derivatives or reductive amination of glutaraldehyde.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine formation | Ethyl acetoacetate, guanidine, NaOH | 65–70 |
| Ethylation | Ethyl bromide, K2CO3, DMF | 80–85 |
| Piperidine cyclization | Pentane-1,5-diamine, H2/Pd-C | 75–80 |
Coupling of Intermediates
The piperidine and pyrimidine intermediates are coupled via nucleophilic substitution or transition metal-catalyzed cross-coupling. A patented method employs a Buchwald-Hartwig amination to attach the pyrimidine moiety to the piperidine nitrogen, using palladium acetate as a catalyst and Xantphos as a ligand. This step requires anhydrous toluene at 110°C, achieving yields of 70–75%.
Synthesis of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione ring is synthesized by cyclizing N-phenylglycine derivatives with phosgene or triphosgene. Alternatively, a thiourea-mediated approach, adapted from thiazolidine-2,4-dione synthesis, involves refluxing monochloroacetic acid with urea derivatives in aqueous conditions. For the target compound, 3-phenylimidazolidine-2,4-dione is prepared separately and subsequently coupled to the piperidine-pyrimidine intermediate via Mitsunobu or SN2 reactions.
Optimized Cyclization Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane/methanol (3:1) |
| Temperature | Reflux (65°C) |
| Catalyst | Triethylamine |
| Yield | 78–82% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilic substitution rates during coupling, while chloro solvents (e.g., dichloromethane) improve solubility of intermediates. Temperature gradients during crystallization (e.g., cooling from reflux to −5°C) minimize byproduct formation, as demonstrated in patented protocols for analogous compounds.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)2) with bulky phosphine ligands (Xantphos) suppress side reactions in cross-coupling steps. Nickel catalysts offer a cost-effective alternative but require rigorous moisture control.
Characterization and Analytical Techniques
Structural Confirmation
Purity and Polymorph Analysis
X-ray powder diffraction (PXRD) distinguishes amorphous and crystalline forms. The amorphous phase, critical for bioavailability, is obtained via spray drying or quenching, while crystalline form-2 is stabilized by seeding with pre-existing nuclei.
PXRD Peaks for Crystalline Form-2
| 2θ (°) | Intensity (%) |
|---|---|
| 5.7 | 100 |
| 9.1 | 85 |
| 14.3 | 60 |
Challenges and Alternative Approaches
Chemical Reactions Analysis
1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, making it a candidate for drug development. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives with variations in substituents on the piperidine ring or the imidazolidine core. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
*The molecular formula for the target compound can be inferred as C₂₂H₂₆N₅O₂ based on its structural components:
- Piperidine-ethylpyrimidinyl group : C₁₁H₁₆N₃
- Phenylimidazolidine-dione core : C₁₁H₁₀N₂O₂
Key Findings:
The bromopyridine-3-carbonyl substituent in adds halogen-mediated reactivity, useful in covalent inhibitor design but may increase toxicity risks .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to those in (e.g., coupling piperidine derivatives with heterocyclic amines), though its yield remains undocumented . In contrast, compound lacks reported synthetic yields, while compound emphasizes bromine’s role in facilitating cross-coupling reactions .
Physicochemical Properties: The target compound’s phenyl group at position 3 of the imidazolidine core likely improves lipophilicity and blood-brain barrier penetration compared to the methyl group in , which prioritizes steric simplicity .
Biological Activity
The compound 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and infectious diseases. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound, focusing on its antiviral, antibacterial, and antifungal properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises a piperidine ring substituted with a pyrimidine moiety and an imidazolidine dione, which is crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of imidazolidine compounds exhibit significant antiviral properties. In a study evaluating various piperidine derivatives, it was found that compounds similar to our target showed moderate protective effects against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The compound's analogs demonstrated a 50% cytotoxic concentration (CC50) ranging from 54 μM to 92 μM in Vero cells, indicating promising antiviral potential .
Antibacterial and Antifungal Activity
In addition to antiviral properties, the compound has been assessed for its antibacterial and antifungal activities. A series of related piperazine derivatives were tested against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa , as well as fungal strains like Candida albicans . The results showed that certain derivatives exhibited notable antibacterial activity, suggesting that modifications in the structure can lead to enhanced efficacy against microbial pathogens .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | CC50 (μM) |
|---|---|---|---|
| Compound 3f | Antiviral | CVB-2 | 92 |
| Compound 3g | Antiviral | HSV-1 | 54 |
| Compound A | Antibacterial | Staphylococcus aureus | <100 |
| Compound B | Antifungal | Candida albicans | <80 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including the target compound. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, introducing different substituents on the piperidine ring significantly affected the compounds' interactions with viral enzymes and bacterial cell walls, leading to improved efficacy .
Q & A
Q. What are the optimal synthetic routes for 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step protocols:
Piperidine functionalization : Introduce the 5-ethylpyrimidin-2-yl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .
Imidazolidine-2,4-dione formation : Condense the piperidine intermediate with phenyl isocyanate or thiourea derivatives under basic conditions.
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water).
Q. Yield Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employ catalysts like DMAP or DBU for imidazolidine ring closure.
- Monitor intermediates via TLC or HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the structural conformation of this compound to validate synthetic accuracy?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR :
- ¹H/¹³C NMR : Assign peaks for the piperidine (δ 2.5–3.5 ppm), pyrimidine (δ 8.0–8.5 ppm), and imidazolidine-dione (δ 4.5–5.5 ppm) moieties.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding between the dione carbonyl and piperidine N-H) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~425.22 Da) .
Advanced Research Questions
Q. What computational strategies predict the biological targets of this compound given limited experimental data?
Methodological Answer: Leverage structural analogs and in silico tools:
- Molecular docking : Screen against receptors (e.g., kinases, GPCRs) using PyMOL/AutoDock Vina. Prioritize targets based on binding affinity (ΔG ≤ -8 kcal/mol) .
- QSAR modeling : Use descriptors like LogP, topological polar surface area, and H-bond donors/acceptors to predict activity against antimicrobial or anticancer targets .
- Phylogenetic analysis : Compare with known bioactive analogs (e.g., 5-[3-(4-fluorophenyl)-3-methylpiperazin-1-yl]-imidazolidine-2,4-dione, which shows anticancer activity) .
Q. How should contradictory results in preliminary biological assays (e.g., cytotoxicity vs. inactivity) be addressed methodologically?
Methodological Answer: Follow a systematic validation protocol:
Replicate assays : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
Orthogonal assays :
- Use MTT assay (cell viability) and Annexin V/PI staining (apoptosis) to confirm cytotoxicity .
- Test solubility (via dynamic light scattering) to rule out false negatives due to aggregation.
Statistical analysis : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance. Adjust for batch effects using mixed-effects models .
Q. What in silico models evaluate the pharmacokinetic properties (e.g., bioavailability, BBB penetration) of this compound?
Methodological Answer: Use ADMET prediction tools:
- SwissADME : Predict LogP (~2.5), topological polar surface area (~85 Ų), and blood-brain barrier permeability (likely low due to high TPSA) .
- pkCSM : Estimate human intestinal absorption (~70%) and CYP450 inhibition (risk of CYP3A4 inhibition).
- Molecular dynamics simulations : Analyze membrane permeability using CHARMM-GUI lipid bilayer models .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound without prior literature data?
Methodological Answer: Adopt a scaffold-hopping approach:
Core modifications :
- Replace the 5-ethylpyrimidine with 5-fluoropyrimidine to enhance electronic effects.
- Substitute the phenyl group with bioisosteres (e.g., pyridyl or thiophene) .
Side-chain variations :
- Introduce alkyl/aryl groups at the piperidine N-position to modulate steric bulk.
Activity testing :
- Screen derivatives against bacterial (Gram+/Gram-) and cancer (MCF-7, A549) cell lines.
- Corrogate activity data with computational descriptors (e.g., IC₀ vs. LogD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
